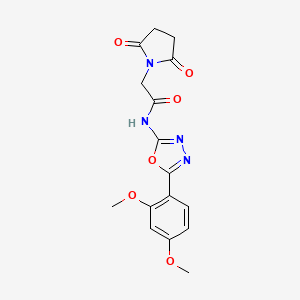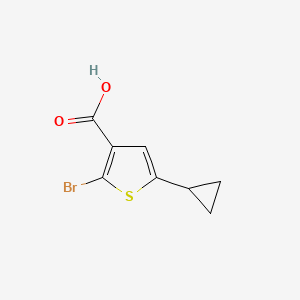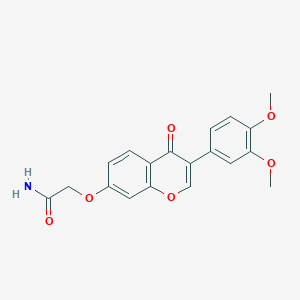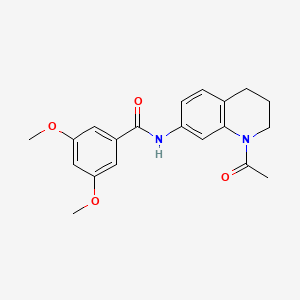
2-(4-Propoxyphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Propoxyphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate, also known as PEP005, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PEP005 belongs to the class of diterpene esters and is derived from the resin of the Australian plant Euphorbia peplus.
Wirkmechanismus
2-(4-Propoxyphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate exerts its anti-cancer effects by activating protein kinase C (PKC) enzymes, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis. This compound specifically activates PKCδ, which leads to the induction of apoptosis in cancer cells. Additionally, this compound has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer development.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in preclinical studies. The compound has been shown to induce apoptosis in cancer cells, inhibit cancer cell proliferation, and inhibit the activity of NF-κB. Additionally, this compound has been found to reduce inflammation and improve skin barrier function in animal models of skin disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Propoxyphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research. Additionally, this compound has shown promising results in preclinical studies, making it a potential candidate for further development as a therapeutic agent. However, this compound has several limitations for lab experiments. The compound is highly toxic and requires careful handling and storage. Additionally, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Propoxyphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate. One area of research could focus on the development of this compound as a therapeutic agent for the treatment of cancer and skin disorders. Additionally, further research could investigate the safety and efficacy of this compound in clinical trials. Furthermore, research could explore the potential of this compound as a tool for studying the role of PKCδ and NF-κB in cellular processes. Finally, research could investigate the potential of this compound in combination with other therapeutic agents for the treatment of cancer and skin disorders.
Conclusion
This compound is a synthetic compound that has shown potential therapeutic applications in various scientific research studies. The compound has been found to induce apoptosis in cancer cells, inhibit cancer cell proliferation, and inhibit the activity of NF-κB. Additionally, this compound has been found to reduce inflammation and improve skin barrier function in animal models of skin disorders. While there are several advantages to using this compound in lab experiments, the compound also has several limitations, including its high toxicity and lack of clinical data. Future research on this compound could focus on its development as a therapeutic agent, investigation of its safety and efficacy in clinical trials, and exploration of its potential in combination with other therapeutic agents.
Synthesemethoden
2-(4-Propoxyphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate is synthesized through a multi-step process involving extraction, isolation, and purification from the resin of Euphorbia peplus. The first step involves the extraction of resin using organic solvents such as dichloromethane or ethyl acetate. The extracted resin is then subjected to column chromatography to isolate this compound. The final step involves purification of the compound using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
2-(4-Propoxyphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate has shown potential therapeutic applications in various scientific research studies. The compound has been widely studied for its anti-cancer properties and has shown promising results in preclinical studies. This compound has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various types of cancer cells, including melanoma, breast cancer, and prostate cancer. Additionally, this compound has been studied for its anti-inflammatory properties and has shown potential in the treatment of skin disorders such as psoriasis and atopic dermatitis.
Eigenschaften
IUPAC Name |
2-(4-propoxyphenoxy)ethyl 2-methylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-3-11-21-14-6-8-15(9-7-14)22-12-13-23-18(20)16-5-4-10-19-17(16)24-2/h4-10H,3,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFHRIZBOPBCAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCOC(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


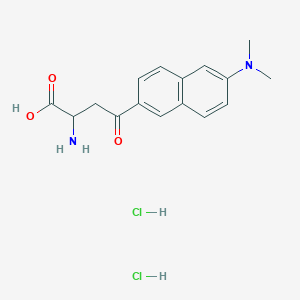
![6-Benzyl-3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2805547.png)
![N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cyclopropyloxamide](/img/structure/B2805552.png)

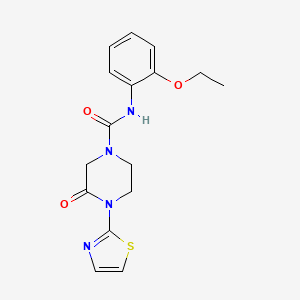
![2-chloro-6-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2805556.png)
